molecular formula C26H23Br2P B3370062 (1-Bromo-1-phenylethyl)(triphenyl)phosphorane CAS No. 30537-10-1

(1-Bromo-1-phenylethyl)(triphenyl)phosphorane

Cat. No.: B3370062
CAS No.: 30537-10-1
M. Wt: 526.2 g/mol
InChI Key: HGYXCTGWCXZNNA-UHFFFAOYSA-M
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Description

(1-Bromo-1-phenylethyl)(triphenyl)phosphorane is an organophosphorus compound with the molecular formula C26H23BrP. It is a brominated phosphorane, characterized by the presence of a bromine atom attached to a phenylethyl group, which is further bonded to a triphenylphosphorane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-1-phenylethyl)(triphenyl)phosphorane typically involves the reaction of triphenylphosphine with a brominated phenylethyl compound. One common method is the reaction of triphenylphosphine with 1-bromo-1-phenylethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then subjected to rigorous purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-1-phenylethyl)(triphenyl)phosphorane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Bromo-1-phenylethyl)(triphenyl)phosphorane has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-1-phenylethyl)(triphenyl)phosphorane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the triphenylphosphorane moiety can engage in coordination with metal ions and other electrophiles. These interactions lead to the formation of new chemical bonds and the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Bromo-1-phenylethyl)(triphenyl)phosphorane is unique due to its specific structure, which combines a brominated phenylethyl group with a triphenylphosphorane moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

30537-10-1

Molecular Formula

C26H23Br2P

Molecular Weight

526.2 g/mol

IUPAC Name

(1-bromo-1-phenylethyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C26H23BrP.BrH/c1-26(27,22-14-6-2-7-15-22)28(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1

InChI Key

HGYXCTGWCXZNNA-UHFFFAOYSA-M

SMILES

CC(C1=CC=CC=C1)([P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br

Canonical SMILES

CC(C1=CC=CC=C1)([P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Br.[Br-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Bromo-1-phenylethyl)(triphenyl)phosphorane
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